5-(Naphthalen-1-yloxy)furan-2-carbaldehyde
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Overview
Description
5-(Naphthalen-1-yloxy)furan-2-carbaldehyde is an organic compound with the molecular formula C15H10O3 and a molecular weight of 238.24 g/mol . This compound is characterized by the presence of a naphthalene ring attached to a furan ring via an oxygen atom, with an aldehyde group at the 2-position of the furan ring . It is primarily used in research and development settings.
Preparation Methods
The synthesis of 5-(Naphthalen-1-yloxy)furan-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of naphthol with furan-2-carbaldehyde in the presence of a base to form the desired product . The reaction conditions typically include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours . Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
5-(Naphthalen-1-yloxy)furan-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions on the naphthalene ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(Naphthalen-1-yloxy)furan-2-carbaldehyde has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-(Naphthalen-1-yloxy)furan-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . The naphthalene and furan rings contribute to the compound’s ability to interact with aromatic and hydrophobic regions of target molecules .
Comparison with Similar Compounds
5-(Naphthalen-1-yloxy)furan-2-carbaldehyde can be compared with other similar compounds, such as:
Naphthalen-1-yl)furan-2-carbaldehyde: This compound lacks the oxygen atom linking the naphthalene and furan rings, resulting in different reactivity and properties.
Furan-2-carbaldehyde: This compound lacks the naphthalene ring, making it less hydrophobic and less likely to interact with aromatic regions of target molecules.
The unique structure of this compound, with its combination of naphthalene and furan rings, makes it particularly useful in applications requiring both aromatic and heterocyclic properties .
Properties
Molecular Formula |
C15H10O3 |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
5-naphthalen-1-yloxyfuran-2-carbaldehyde |
InChI |
InChI=1S/C15H10O3/c16-10-12-8-9-15(17-12)18-14-7-3-5-11-4-1-2-6-13(11)14/h1-10H |
InChI Key |
GMOLLVJMSPNOJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(O3)C=O |
Origin of Product |
United States |
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